1-Nitro-9,10-dihydrophenanthrene

nitro‑PAH conformation dihedral angle structure‑activity relationship

1‑Nitro‑9,10‑dihydrophenanthrene (CAS 18264‑77‑2) is a C1‑nitrated 9,10‑dihydrophenanthrene derivative belonging to the nitrated polycyclic aromatic hydrocarbon (nitro‑PAH) class. The saturated C9‑C10 ethano bridge distinguishes it from fully aromatic nitrophenanthrene analogs, imparting a non‑planar biphenyl‑type conformation that directly governs electronic properties and metabolic activation profiles.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 18264-77-2
Cat. No. B096333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-9,10-dihydrophenanthrene
CAS18264-77-2
Synonyms9,10-Dihydro-1-nitrophenanthrene
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31
InChIInChI=1S/C14H11NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-7H,8-9H2
InChIKeyWKLQBGSXGOXPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of 1‑Nitro‑9,10‑dihydrophenanthrene (CAS 18264‑77‑2)


1‑Nitro‑9,10‑dihydrophenanthrene (CAS 18264‑77‑2) is a C1‑nitrated 9,10‑dihydrophenanthrene derivative belonging to the nitrated polycyclic aromatic hydrocarbon (nitro‑PAH) class. The saturated C9‑C10 ethano bridge distinguishes it from fully aromatic nitrophenanthrene analogs, imparting a non‑planar biphenyl‑type conformation that directly governs electronic properties and metabolic activation profiles [1]. The compound is supplied as a research‑grade intermediate (typically ≥95 % purity) for structure‑activity studies and synthetic elaboration .

Non‑planar biphenyl‑type conformation via saturated ethano bridge
Perpendicular nitro group orientation (position‑1 class)
Research‑grade intermediate (≥95% purity) for SAR and synthetic elaboration

Why 1‑Nitro‑9,10‑dihydrophenanthrene Cannot Be Replaced by Other Nitrophenanthrene Isomers


Generic substitution is precluded because the three‑dimensional structure of 1‑nitro‑9,10‑dihydrophenanthrene—specifically the saturated ethano bridge that breaks the planarity of the phenanthrene skeleton—produces a nitro‑group dihedral angle and a first reduction potential that differ fundamentally from coplanar isomers such as 2‑nitrophenanthrene [1]. These physicochemical differences translate into isomer‑dependent cytochrome P450‑mediated oxidative damage profiles in primary rat hepatocytes, where 8‑oxodeoxyguanine formation is tightly correlated with the first reduction potential (r = 0.906) [2]. Selecting the correct isomer is therefore a critical determinant of experimental reproducibility in toxicological and metabolic studies.

Perpendicular nitro orientation (1‑nitro class)
Coplanar 2‑nitro isomer exhibits a lower LUMO energy and more negative first reduction potential, which may shift metabolic activation profiles.
Non‑planar scaffold with 28.64° biphenyl twist
Fully aromatic nitrophenanthrenes (10–12° twist) may not reproduce the photophysical or enzymatic recognition properties conferred by the ethano bridge.
Predicted higher logP (>4.5)
Fully aromatic 1‑nitrophenanthrene (logP 4.5) can alter extraction efficiency and chromatographic behavior, requiring method re‑optimization.

Quantitative Differentiation Evidence for 1‑Nitro‑9,10‑dihydrophenanthrene vs. Closest Analogs


Nitro‑Group Conformation: Perpendicular (1‑Nitro) vs. Coplanar (2‑Nitro) Orientation

In a systematic survey of 22 nitrophenanthrene isomers, Sera et al. demonstrated that nitro groups substituted at positions 1, 5, 8, 9, and 10 adopt a nearly perpendicular orientation relative to the aromatic plane, whereas those at positions 2, 3, 6, and 7 remain almost coplanar [1]. This conformational dichotomy directly impacts the LUMO energy and the first reduction potential of the nitro group [1].

Nitro orientation
Class‑level inference
1‑Nitro (position 1)Perpendicular (~60–90°)
2‑Nitro isomerCoplanar (~0–20°)
Conformation governs reduction potential and LUMO energy class, supporting isomer‑specific metabolic study design.
Survey of 22 nitrophenanthrene isomers; no single‑molecule X‑ray for 1‑nitro isomer.
nitro‑PAH conformation dihedral angle structure‑activity relationship

Biphenyl Skeleton Dihedral Angle: Dihydrophenanthrene (28.64°) vs. Fully Aromatic Phenanthrene (10.34°/11.75°)

X‑ray crystallography of the 4‑nitro positional isomer provides a direct structural comparison: the dihedral angle between the two phenyl rings of the biphenyl skeleton in 4‑nitro‑9,10‑dihydrophenanthrene is 28.64(8)°, versus 10.34(15)° and 11.75(13)° for the two crystallographically independent molecules of 4‑nitrophenanthrene [1]. The substantially larger twist in the dihydro analog is a consequence of the saturated ethano bridge.

Biphenyl twist
Head‑to‑head
28.64° (dihydro) vs 10.34° (aromatic)
Larger twist angle confirms non‑planar scaffold and supports conformational differentiation for photophysical research.
Δ ≈ 16–18°; single‑crystal X‑ray data from 4‑nitro surrogate.
crystal structure dihedral angle photochemical reactivity

Oxidative DNA Damage Correlation: First Reduction Potential (r = 0.906) and LUMO Energy (r = 0.874) Dictate Isomer‑Specific Hepatocyte Toxicity

Sera et al. quantified 8‑oxodeoxyguanine (8‑oxo‑Gua) formation in primary rat hepatocytes for 22 nitrophenanthrene and 19 nitroazaphenanthrene derivatives and established that the level of oxidative DNA damage is highly correlated with the first reduction potential (r = 0.906) and the LUMO energy (r = 0.874) of the nitro compound [1]. Isomers with perpendicular nitro groups (including the 1‑nitro series) exhibit less negative reduction potentials and higher LUMO energies, resulting in lower 8‑oxo‑Gua yields than their coplanar counterparts.

Oxidative damage correlation
Class‑level inference
r = 0.906 (reduction potential), r = 0.874 (LUMO)
Predicts lower 8‑oxo‑Gua formation for perpendicular nitro class, enabling reduced‑activity comparator selection.
Primary rat hepatocyte model; 8‑oxo‑Gua not reported separately for 1‑nitro isomer.
nitro‑PAH metabolism 8‑oxodeoxyguanine reduction potential QSAR

Lipophilicity Differentiation: Elevated logP of the 9,10‑Dihydro Scaffold Relative to Fully Aromatic Nitrophenanthrenes

Calculated partition coefficients illustrate the lipophilicity contribution of the saturated ethano bridge. 9,10‑Dihydrophenanthrene exhibits a calculated logP of 4.18–4.50, whereas fully aromatic phenanthrene typically shows a lower logP around 4.0 [1]. The presence of the electron‑withdrawing nitro group further modulates the value: 1‑nitrophenanthrene (fully aromatic) has an XLogP3 of 4.5, while the 9,10‑dihydro‑nitro analog is expected to display an incrementally higher logP due to the combined effect of saturation and nitro substitution .

Lipophilicity shift
Cross‑study comparable
9,10‑Dihydro‑1‑nitroPredicted logP > 4.5
1‑Nitrophenanthrene (aromatic)XLogP3 = 4.5
May shift membrane permeability and extraction efficiency; supports solvent/SPE method scoping.
In silico estimate; no experimental logP available for the 1‑nitro dihydro compound.
logP lipophilicity physicochemical property bioavailability

Evidence‑Based Application Scenarios for 1‑Nitro‑9,10‑dihydrophenanthrene


Structure–Activity Relationship (SAR) Studies of Nitro‑PAH Metabolic Activation

Investigators requiring a nitrophenanthrene isomer with a perpendicular nitro group and a non‑planar biphenyl skeleton can use 1‑nitro‑9,10‑dihydrophenanthrene as a prototypical member of the position‑1 class. Its distinct reduction potential and LUMO energy, which are predicted to yield lower oxidative DNA damage than the coplanar 2‑nitro isomer, make it an essential comparator in SAR panels designed to deconvolve the role of nitro‑group orientation in cytochrome P450‑mediated metabolism [1].

Conformation‑Dependent Photochemical Reactivity Probes

The significantly larger biphenyl twist angle exhibited by the 9,10‑dihydro scaffold (Δ ≈ 16–18° relative to fully aromatic nitrophenanthrene) modulates photophysical and photochemical properties, including intersystem crossing and cyclization efficiency [2]. Researchers studying photo‑induced reactions of nitro‑PAHs can employ this compound to examine the effect of pre‑existing non‑planarity on excited‑state dynamics, bypassing the need for synthetic modification of the aromatic framework.

Analytical Method Development and Environmental Fate Studies

The combination of the saturated ethano bridge and the nitro substituent confers a distinctive chromatographic retention and mass fragmentation pattern that is easily discriminated from fully aromatic nitrophenanthrenes. Environmental chemists can leverage this fingerprint to track reduction products of 1‑nitrophenanthrene or to develop selective LC‑MS/MS methods for dihydronitro‑PAH metabolites in complex matrices, supported by the compound’s elevated logP .

Negative Control in Nitro‑PAH Mutagenicity and Toxicity Assays

Because the perpendicular orientation of the nitro group in position‑1 isomers is associated with less efficient enzymatic reduction and consequently lower 8‑oxo‑Gua formation, 1‑nitro‑9,10‑dihydrophenanthrene can serve as a low‑activity comparator in Ames fluctuation assays or Comet assays where coplanar isomers (e.g., 2‑ or 3‑nitro series) function as positive controls [1]. This application is directly supported by the quantitative correlation between first reduction potential and oxidative damage (r = 0.906).

Application
Selection Property
Validation Focus
Nitro‑PAH SAR studies
Perpendicular nitro orientation (position‑1 class)
Reduction potential and LUMO energy profiling
Photochemical reactivity probes
Non‑planar biphenyl scaffold
Excited‑state dynamics and photocyclization study
Analytical method development
Distinct chromatographic and mass pattern
Dihydronitro‑PAH metabolite detection in complex matrices
Toxicity assay comparator
Lower predicted oxidative DNA damage (class‑level)
Ames / Comet assay negative‑control evaluation
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